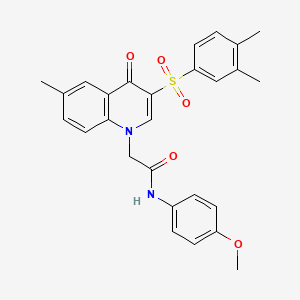

2-(3-((3,4-dimethylphenyl)sulfonyl)-6-methyl-4-oxoquinolin-1(4H)-yl)-N-(4-methoxyphenyl)acetamide

Description

This compound is a quinoline derivative characterized by a 4-oxoquinolin-1(4H)-yl core substituted at position 3 with a 3,4-dimethylphenylsulfonyl group, at position 6 with a methyl group, and linked to an N-(4-methoxyphenyl)acetamide moiety. Its molecular formula is C₂₇H₂₈N₂O₅S, with a molecular weight of 504.59 g/mol.

Properties

IUPAC Name |

2-[3-(3,4-dimethylphenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26N2O5S/c1-17-5-12-24-23(13-17)27(31)25(35(32,33)22-11-6-18(2)19(3)14-22)15-29(24)16-26(30)28-20-7-9-21(34-4)10-8-20/h5-15H,16H2,1-4H3,(H,28,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUKNXINDCBWDGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC(=C(C=C3)C)C)CC(=O)NC4=CC=C(C=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(3-((3,4-dimethylphenyl)sulfonyl)-6-methyl-4-oxoquinolin-1(4H)-yl)-N-(4-methoxyphenyl)acetamide is a novel compound that exhibits significant biological activity, particularly in the fields of anti-inflammatory and antimicrobial research. This article explores its synthesis, mechanisms of action, and various biological effects supported by empirical studies.

Synthesis

The compound is synthesized through a multi-step reaction involving the condensation of 3,4-dimethylphenyl sulfonamide derivatives and quinoline derivatives. The process typically includes:

- Formation of the sulfonamide : Reaction of 3,4-dimethylphenol with sulfonyl chloride.

- Quinoline synthesis : Utilizing 6-methyl-4-oxoquinoline as a core structure.

- Final acetamide formation : Coupling the sulfonamide with the quinoline derivative followed by acetamide formation.

Anti-inflammatory Activity

Research indicates that this compound demonstrates potent anti-inflammatory properties. In vitro studies have shown that it significantly inhibits pro-inflammatory cytokines such as TNF-alpha and IL-6. For instance, at a concentration of 10 µM, it exhibited up to 84% inhibition of TNF-alpha, comparable to standard anti-inflammatory drugs like dexamethasone .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial efficacy against various pathogens. Studies reveal that it possesses notable activity against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentrations (MICs) ranging from 10 to 30 µg/mL . This suggests its potential as a therapeutic agent in treating bacterial infections.

The biological activity of 2-(3-((3,4-dimethylphenyl)sulfonyl)-6-methyl-4-oxoquinolin-1(4H)-yl)-N-(4-methoxyphenyl)acetamide is believed to be mediated through several mechanisms:

- Inhibition of Cytokine Production : The compound may inhibit the signaling pathways involved in cytokine production, particularly through the NF-kB pathway.

- Disruption of Bacterial Cell Wall Synthesis : Its structural components may interfere with bacterial cell wall biosynthesis, leading to cell lysis.

- Antioxidant Properties : Some studies suggest that compounds with similar structures possess antioxidant activities that contribute to their anti-inflammatory effects.

Case Studies

Several case studies have highlighted the effectiveness of this compound in preclinical models:

- Inflammatory Models : In carrageenan-induced paw edema models in rats, the compound showed significant reduction in swelling compared to controls, indicating strong anti-inflammatory effects.

- Infection Models : In mouse models infected with pathogenic bacteria, treatment with this compound resulted in reduced bacterial load and improved survival rates compared to untreated controls.

Comparative Activity Table

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural and functional differences between the target compound and its analogs:

| Compound Name | Structural Features | Biological Activities | Key Differences | Reference |

|---|---|---|---|---|

| Target Compound 2-(3-((3,4-Dimethylphenyl)sulfonyl)-6-methyl-4-oxoquinolin-1(4H)-yl)-N-(4-methoxyphenyl)acetamide |

- 3,4-Dimethylphenylsulfonyl - 6-Methylquinoline - 4-Methoxyphenylacetamide |

Hypothesized: Anti-inflammatory, enzyme inhibition (e.g., COX-2) | Baseline for comparison | — |

| N-(3,4-Dimethylphenyl)-2-[3-(4-Ethylbenzoyl)-6-Methyl]acetamide | - 4-Ethylbenzoyl instead of sulfonyl - No methoxy group |

Antimicrobial | Benzoyl vs. sulfonyl group reduces polarity; lack of methoxy may limit CNS penetration | |

| 2-[3-(3,4-Dimethylbenzenesulfonyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(4-ethylphenyl)acetamide | - 6-Fluoro substituent - 4-Ethylphenylacetamide |

Not specified | Fluoro increases electronegativity; ethylphenyl enhances lipophilicity | |

| 2-(3-((4-Ethylphenyl)sulfonyl)-6-fluoro-4-oxoquinolin-1(4H)-yl)-N-(2-methoxyphenyl)acetamide | - 4-Ethylphenylsulfonyl - 2-Methoxyphenylacetamide |

Research compound (purity: 95%) | Ortho-methoxy position may sterically hinder target binding | |

| 2-[6-Methoxy-3-(4-methoxybenzenesulfonyl)-4-oxoquinolin-1-yl]-N-(4-methylphenyl)acetamide | - 6-Methoxyquinoline - 4-Methylphenylacetamide |

Antioxidant | Dual methoxy groups increase hydrophilicity; methylphenyl reduces solubility |

Analysis of Structural and Functional Impact

Sulfonyl vs. Sulfonyl groups are commonly associated with protease or cyclooxygenase inhibition, suggesting anti-inflammatory applications .

Substituent Position and Bioactivity :

- The 6-methyl group in the target compound may reduce metabolic degradation compared to 6-fluoro or 6-methoxy analogs, improving pharmacokinetic stability .

- The 4-methoxyphenyl acetamide moiety likely enhances blood-brain barrier penetration relative to ethylphenyl or methylphenyl derivatives .

This contrasts with 4-methoxybenzenesulfonyl analogs, where polar methoxy groups improve solubility .

Research Findings and Implications

- Antimicrobial Potential: While the target compound lacks direct antimicrobial data, its benzoyl analog () shows activity, suggesting sulfonyl substitution could modulate spectrum or potency .

- Anticancer Applications: Quinoline derivatives with electron-withdrawing substituents (e.g., fluoro, sulfonyl) often exhibit antitumor activity via topoisomerase inhibition. The target’s 6-methyl group may reduce toxicity compared to fluoro analogs .

- Synthetic Feasibility : The compound’s purity and stability (analogous to ’s 95% purity) support scalable synthesis for preclinical testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.